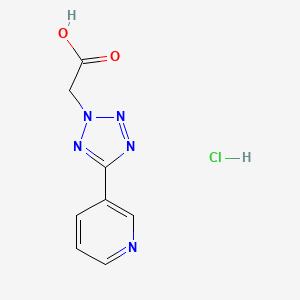

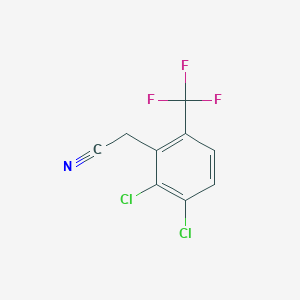

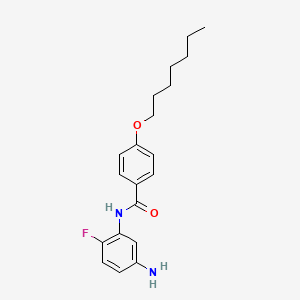

![molecular formula C8H6BrClN2 B1451278 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine CAS No. 2301832-06-2](/img/structure/B1451278.png)

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine

描述

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine (BCMIP) is a heterocyclic aromatic compound belonging to the imidazopyridine family. It is a colorless, crystalline solid with a molecular weight of 256.77 g/mol and a melting point of 140-142°C. BCMIP is a versatile compound that has been used in a variety of scientific research applications, including as a fluorescent dye, a photochemical reagent, and a fluorescent probe for imaging.

科学研究应用

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Method : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The mice were treated with varying doses of the compound Q203 .

- Results : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Synthesis of Imidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application : A series of imidazo[1,2-a]pyridines were synthesized using a solvent- and catalyst-free method . These compounds have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Method : A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesizer . The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .

- Results : After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .

Light-Sensitive Dyes and Optical Media for Data Storage

- Field : Material Science

- Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes and in optical media for data storage .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Pesticides and Fungicides

- Field : Agriculture

- Application : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Fluorescent Probes

- Field : Biochemistry

- Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Organic Chemical Synthesis Intermediate

- Field : Organic Chemistry

- Application : 8-Bromo-6-chloroimidazo[1,2-a]pyridine is used as an organic chemical synthesis intermediate .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

属性

IUPAC Name |

6-bromo-8-chloro-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMSGTAZBSRLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=C(C2=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)